![molecular formula C21H13ClN4O2S B3017515 2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105210-00-1](/img/structure/B3017515.png)

2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

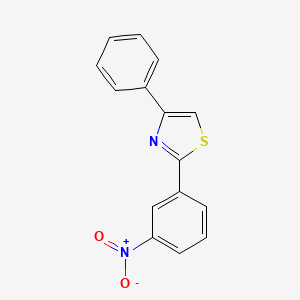

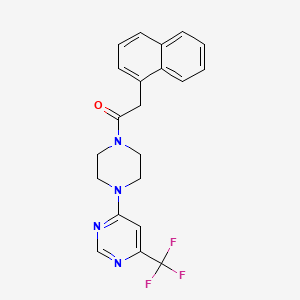

The compound "2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" is a derivative of thieno[3,2-d]pyrimidin and pyrido[1,2-a]pyrimidin, which are heterocyclic compounds known for their biological activities. The presence of a chlorophenyl group suggests potential for interaction with various biological targets.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives involves an aza-Wittig reaction, where phosphoranylideneamino derivatives react with isocyanates to form carbodiimide derivatives, which are then treated with amines or phenols in the presence of a base like EtONa or K2CO3 to yield the final compounds . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives has been confirmed by X-ray analysis in some cases . This technique allows for the precise determination of the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives is influenced by substitutions at various positions on the ring system. For instance, the introduction of hydroxy groups enhances inhibitory potency against certain enzymes, while the lengthening of side chains or methylation of hydroxyl groups can reduce activity . These findings suggest that the compound may also exhibit varied reactivity depending on its specific functional groups and substitutions.

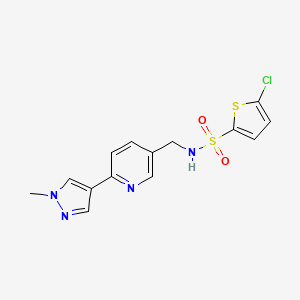

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are not detailed in the provided papers. However, the presence of phenol or catechol moieties has been shown to be crucial for enzyme pharmacophoric recognition, indicating that these functional groups contribute significantly to the compound's properties and biological activity . Additionally, the antioxidant properties of these derivatives are noteworthy, with catechol derivatives displaying the best activity .

科学的研究の応用

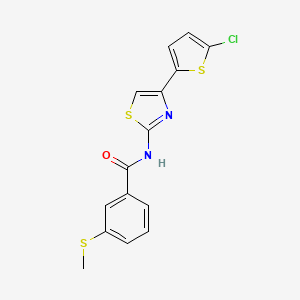

Anticancer Activity

The compound has been explored for its potential in cancer treatment. Studies have shown its effectiveness against various cancer cell lines. For instance, a related compound demonstrated marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, displaying promising anticancer activity (Huang et al., 2020). Additionally, other derivatives have shown potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

Some derivatives of the compound have been synthesized as antimicrobial agents and evaluated for their activities against various microbes. A study demonstrated the preparation of derivatives with significant antimicrobial activities, comparing them with streptomycin and fusidic acid as controls (Fayed et al., 2014).

Fungicidal Activity

Research into derivatives of the compound has also extended to fungicidal applications. Novel derivatives were prepared and showed promising results in preliminary evaluations of their fungicidal activities against various pathogens (Xu et al., 2018).

特性

IUPAC Name |

7-(3-chlorophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN4O2S/c22-14-5-3-4-13(8-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-7-2-1-6-17(26)24-15/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLRLPSIZZAELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)